molecular formula C7H12ClNO B13951702 3-Aminocyclohexane-1-carbonyl chloride CAS No. 761353-87-1

3-Aminocyclohexane-1-carbonyl chloride

Cat. No.: B13951702
CAS No.: 761353-87-1
M. Wt: 161.63 g/mol
InChI Key: RNFQJALEDUTEBF-UHFFFAOYSA-N
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Description

3-Aminocyclohexane-1-carbonyl chloride is a cyclohexane derivative featuring an amino group (-NH₂) at the 3-position and a reactive carbonyl chloride (-COCl) at the 1-position.

Properties

IUPAC Name

3-aminocyclohexane-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO/c8-7(10)5-2-1-3-6(9)4-5/h5-6H,1-4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFQJALEDUTEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00607770
Record name 3-Aminocyclohexane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00607770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

761353-87-1
Record name 3-Aminocyclohexane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00607770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Aminocyclohexane-1-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-aminocyclohexanecarboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

3-Aminocyclohexanecarboxylic acid+SOCl23-Aminocyclohexane-1-carbonyl chloride+SO2+HCl\text{3-Aminocyclohexanecarboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-Aminocyclohexanecarboxylic acid+SOCl2​→3-Aminocyclohexane-1-carbonyl chloride+SO2​+HCl

This method is efficient and yields the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and cost-effectiveness, often employing continuous flow reactors to ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-Aminocyclohexane-1-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-aminocyclohexanecarboxylic acid and hydrochloric acid.

    Condensation Reactions: It can react with amines to form amides, which are valuable intermediates in organic synthesis.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)

    Catalysts: Pyridine, triethylamine

Major Products Formed

    Amides: Formed through reaction with amines

    Esters: Formed through reaction with alcohols

    Thioesters: Formed through reaction with thiols

Scientific Research Applications

3-Aminocyclohexane-1-carbonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is employed in the development of new drugs, particularly those targeting specific enzymes and receptors.

    Material Science: It is used in the synthesis of polymers and other advanced materials with unique properties.

    Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 3-aminocyclohexane-1-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as a key intermediate in forming more complex molecules.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and functional differences between 3-aminocyclohexane-1-carbonyl chloride and related compounds from the evidence:

Compound Name CAS Number Molecular Formula Molecular Weight Functional Groups Key Features Reference
trans-2-Amino-1-cyclohexanecarboxylic acid [5691-19-0] C₇H₁₃NO₂ 143.18 Amino (-NH₂), Carboxylic acid (-COOH) High melting point (274–278°C)
1-Amino-1-cyclohexanecarboxylic acid [2756-85-6] C₇H₁₃NO₂ 143.18 Amino (-NH₂), Carboxylic acid (-COOH) Thermal stability (>300°C)
3-Amino-1-methyl-cyclohexanol hydrochloride [1529782-20-4] C₇H₁₆ClNO 165.66 Amino (-NH₂), Hydroxyl (-OH), Methyl Soluble in polar solvents
1-(3-Bromophenyl)cyclohexan-1-amine Hydrochloride [676138-34-4] C₁₂H₁₆NBr·HCl 290.62 Aromatic bromo, Amine hydrochloride Research applications in drug discovery
1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride [1207894-63-0] C₁₂H₁₆ClNO₃ 257.71 Benzyloxy, Carboxylic acid, Amine Used in peptide synthesis

Key Observations :

  • Reactivity: The carbonyl chloride group in this compound is more electrophilic than carboxylic acids (e.g., trans-2-amino-1-cyclohexanecarboxylic acid), making it a better candidate for nucleophilic acyl substitution reactions .
  • Solubility: Compared to hydrochlorides like 3-amino-1-methyl-cyclohexanol hydrochloride (soluble in polar solvents), the presence of a hydrophobic benzyloxy group in 1-amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride reduces aqueous solubility .
  • Thermal Stability: Carboxylic acid derivatives (e.g., 1-amino-1-cyclohexanecarboxylic acid) exhibit high thermal stability (>300°C), whereas hydrochlorides (e.g., 1-(3-bromophenyl)cyclohexan-1-amine hydrochloride) are typically stable at room temperature but may degrade under acidic conditions .

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